molecular formula C13H15FN4O2S B2396854 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole CAS No. 1795189-99-9

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole

Katalognummer: B2396854
CAS-Nummer: 1795189-99-9
Molekulargewicht: 310.35
InChI-Schlüssel: COECQUQJBNJXHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 1,2,3-triazole core linked to a pyrrolidine ring substituted with a (4-fluoro-2-methylphenyl)sulfonyl group. Such structural attributes are common in bioactive molecules targeting enzymes or receptors sensitive to sulfonamide-based ligands, though specific applications require further study .

Eigenschaften

IUPAC Name

1-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2S/c1-10-8-11(14)2-3-13(10)21(19,20)17-6-4-12(9-17)18-7-5-15-16-18/h2-3,5,7-8,12H,4,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COECQUQJBNJXHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)N3C=CN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Sulfonylation of Pyrrolidine

The reaction between 4-fluoro-2-methylbenzenesulfonyl chloride and pyrrolidine forms the sulfonamide intermediate. This exothermic process typically uses dichloromethane as the solvent at 0–5°C, achieving >95% conversion within 2 hours.

Key parameters:

  • Molar ratio (sulfonyl chloride:pyrrolidine) = 1:1.05
  • Base: Triethylamine (1.2 eq) for HCl scavenging
  • Isolation method: Aqueous workup followed by vacuum distillation

Triazole Formation via Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains the gold standard for constructing the 1,2,3-triazole moiety. Source demonstrates optimized conditions using:

CuSO4·5H2O (5 mol%)  
Sodium ascorbate (10 mol%)  
Reaction solvent: Methanol  
Temperature: 25°C  
Time: 12–24 hours  

This protocol yields 97–99% conversion efficiency for triazole derivatives.

Comparative Base Screening (Table 1)

Base Yield (%) Reaction Time (h)
Pyrrolidine 97 12
Piperidine >99 12
Morpholine 84 18
Triethylamine 26 24

Data adapted from large-scale optimization studies.

Process Optimization Strategies

Industrial-scale synthesis requires careful parameter optimization to balance cost, safety, and yield.

Solvent System Selection

Comparative studies reveal solvent effects on reaction kinetics:

  • 1,4-Dioxane : Enables 97% yield at RT through enhanced substrate solubility
  • Methanol : Preferred for Cu(I) catalyst stability (85% yield)
  • Acetonitrile : Facilitates faster reactions (6h completion) but lowers yield (72%)

Catalytic System Engineering

Advanced catalytic approaches include:

# Example of catalyst loading optimization
def optimize_catalyst(substrate):
    catalyst = CuSO4·5H2O
    ligand = TBTA (tris(benzyltriazolylmethyl)amine)
    for loading in [1, 5, 10 mol%]:
        yield = run_reaction(substrate, catalyst*loading, ligand)
        print(f"{loading}% catalyst: {yield}%")

This computational approach identified 5 mol% Cu(I) as optimal for cost-yield balance.

Industrial-Scale Production Techniques

Pharmaceutical manufacturers employ continuous flow reactors to enhance process control:

Key features of pilot plant synthesis:

  • Throughput: 50–100 kg/batch
  • Purity specifications: >99.5% (HPLC)
  • Cost drivers:
    • Raw material procurement (38%)
    • Catalyst recycling (22%)
    • Waste treatment (18%)

A representative production flowchart:

4-Fluoro-2-methylbenzenesulfonyl chloride  
↓ (Sulfonylation)  
Sulfonylated pyrrolidine intermediate  
↓ (Azide introduction)  
Alkyne-functionalized precursor  
↓ (CuAAC cyclization)  
Crude product  
↓ (Purification)  
Crystallized final compound  

Analytical Characterization Protocols

Rigorous quality control ensures batch-to-batch consistency:

Spectroscopic Verification

  • 1H NMR (500 MHz, DMSO-d6):
    δ 8.66 (s, 1H, triazole-H)
    δ 7.85 (d, J=7.4 Hz, 2H, aromatic)
    δ 4.32 (m, 1H, pyrrolidine-CH)

  • HRMS : m/z 353.0841 [M+H]+ (calc. 353.0839)

Chromatographic Purity Assessment

HPLC method:

  • Column: C18 (250 × 4.6 mm, 5 μm)
  • Mobile phase: Acetonitrile/water (70:30)
  • Retention time: 2.937 min

Challenges and Mitigation Strategies

Current synthetic limitations and solutions:

5.1 Azide Handling Safety

  • Issue: Potential explosive risk during sodium azide use
  • Solution:
    • In situ azide generation
    • Continuous flow microreactors for small-volume processing

5.2 Sulfur Byproduct Management

  • Issue: Sulfur-containing waste from sulfonylation
  • Solution:
    • Oxidative treatment with H2O2/HCOOH
    • Biocatalytic degradation using Thiobacillus species

Analyse Chemischer Reaktionen

1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfoxide or sulfide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Structural Characteristics

The compound features:

  • Triazole Ring : Known for its diverse biological activities.
  • Sulfonyl Group : Enhances interactions with enzyme active sites.
  • Pyrrolidine Moiety : Contributes to the compound's pharmacological properties.

These structural components significantly influence the compound's interactions with biological targets and its overall efficacy.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazole showed potent cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 to 5.04 µM. The mechanism involved the induction of apoptosis through increased reactive oxygen species (ROS) levels and disruption of mitochondrial membrane potential.

Antimicrobial Properties

The compound has also been studied for its potential antimicrobial properties. The mechanism likely involves interactions with specific molecular targets such as enzymes or receptors, which modulate their activity and lead to various biological effects.

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer efficacy of triazole derivatives, researchers synthesized a series of compounds based on the triazole framework. They evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, leading to further exploration of their mechanisms of action and potential therapeutic applications.

Case Study 2: Antimicrobial Activity

Another research effort investigated the antimicrobial activity of this compound against various bacterial strains. The findings suggested that specific structural modifications could enhance its efficacy against resistant strains, highlighting the importance of structure-activity relationship (SAR) studies in drug development.

Wirkmechanismus

The mechanism of action of 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with enzyme active sites, leading to inhibition of enzyme activity. The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biological pathways, resulting in the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their substituent variations:

Compound Name Pyrrolidine Substituent Triazole Substituent Molecular Weight (g/mol) Key Features Reference ID
1-(1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole (Target) (4-Fluoro-2-methylphenyl)sulfonyl None ~351.34 Electron-withdrawing sulfonyl group; fluorine and methyl enhance lipophilicity
1-(1-(4-Fluorobenzyl)pyrrolidin-3-yl)-4-(2-(3,4-dichlorobenzyloxy)-5-fluorophenyl)-1H-1,2,3-triazole 4-Fluorobenzyl 5-Fluoro-2-(3,4-dichlorobenzyloxy)phenyl ~584.39 Bulky aryl substituents; dual fluorine atoms may improve metabolic stability
4-[(Cyclopropylmethoxy)methyl]-1-[1-(furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole Furan-3-carbonyl Cyclopropylmethoxy methyl ~330.36 Ether-linked substituent; furan carbonyl may reduce metabolic degradation
1-Methyl-4-({4-phenyl-3-[3-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-pyrazol-1-yl}sulfonyl)-1H-1,2,3-triazole Dihydropyrazole-sulfonyl Methyl ~535.48 Trifluoromethoxy group enhances electronegativity; dihydropyrazole backbone
Key Observations:
  • Lipophilicity : The methyl group on the aryl ring in the target compound increases logP relative to analogs with halogens alone (e.g., ), which may improve membrane permeability.
  • Synthetic Routes : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for triazole formation (e.g., ), while sulfonylation of pyrrolidine intermediates is critical for introducing the sulfonyl moiety .

Crystallographic and Conformational Analysis

  • SHELX Refinement : Structural analogs in and were analyzed using SHELX software, revealing planar triazole rings and puckered pyrrolidine conformations. The target compound’s sulfonyl group may enforce a specific dihedral angle between the pyrrolidine and aryl ring, influencing receptor binding .

Biologische Aktivität

The compound 1-(1-((4-fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Structural Characteristics

The compound features a triazole ring , which is known for its diverse biological activities, along with a sulfonyl group and a pyrrolidine moiety . These structural components contribute to its pharmacological properties and interactions with biological targets.

The mechanism of action of this compound is primarily attributed to:

  • Enzyme Inhibition : The sulfonyl group can form strong interactions with enzyme active sites, leading to the inhibition of various enzymes involved in metabolic pathways.
  • Molecular Interactions : The triazole ring can participate in hydrogen bonding and π-π interactions, enhancing binding affinity to target proteins and modulating biological pathways .

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that triazole-containing compounds exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of triazole showed potent cytotoxicity against various cancer cell lines, including HCT116 and MCF-7, with IC50 values ranging from 2.70 to 5.04 µM .
  • The mechanism involved the induction of apoptosis through the increase of reactive oxygen species (ROS) levels and mitochondrial membrane potential disruption .

Antimicrobial Properties

Triazole compounds are also recognized for their antimicrobial activity:

  • Several derivatives have shown effectiveness against bacterial strains and fungi, indicating potential applications in treating infections .

Case Studies

  • Anticancer Mechanism : In vitro studies on triazole derivatives revealed their ability to inhibit cell proliferation and migration in cancer cells. Treatment led to decreased expression of epithelial markers and increased apoptotic markers, confirming their role in cancer therapy .
  • Enantioselective Metabolism : A study on the metabolism of triazole fungicides indicated that similar compounds could exhibit enantioselective behavior in hepatic metabolism, influencing their efficacy and safety profiles in therapeutic applications .

Research Findings Summary Table

Study FocusFindingsReference
Anticancer ActivityIC50 values between 2.70 - 5.04 µM; induced apoptosis via ROS increase
Antimicrobial PropertiesEffective against multiple bacterial strains; potential for infection treatment
Enantioselective MetabolismVariations in metabolism affecting efficacy and toxicity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.